N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide involves several steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring Industrial production methods may involve the use of pre-activated acyl halides or anhydrides as starting materials, followed by amidation reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the pyridin-2-ylmethyl and 4-chlorobenzyl groups. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer and antiparasitic agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action include the inhibition of DNA synthesis and the disruption of cellular processes essential for the survival of pathogens .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound also contains a benzimidazole core and exhibits similar pharmacological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant activity against Mycobacterium tuberculosis and are being explored for their potential as anti-tubercular agents. The uniqueness of N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-oxo-2-(pyridin-2-ylmethyl)-3,4-dihydropyrazino[1,2-a]benzimidazole-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c25-18-7-4-16(5-8-18)14-27-23(31)17-6-9-21-20(13-17)28-22-24(32)29(11-12-30(21)22)15-19-3-1-2-10-26-19/h1-10,13H,11-12,14-15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPPMRQRRFIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)N=C2C(=O)N1CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.